![molecular formula C12H8N4O2 B15096213 1,2,4-Triazolo[4,3-a]pyrimidine-3-carboxylic acid, 7-phenyl- CAS No. 1211430-37-3](/img/structure/B15096213.png)
1,2,4-Triazolo[4,3-a]pyrimidine-3-carboxylic acid, 7-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazolo[4,3-a]pyrimidine-3-carboxylic acid, 7-phenyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is known for its diverse biological activities and potential therapeutic applications. The structure of 1,2,4-Triazolo[4,3-a]pyrimidine-3-carboxylic acid, 7-phenyl- consists of a triazole ring fused to a pyrimidine ring, with a carboxylic acid group at the 3-position and a phenyl group at the 7-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo[4,3-a]pyrimidine-3-carboxylic acid, 7-phenyl- can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . Another method involves the use of a tropine-based dicationic molten salt as an active catalyst, which facilitates the reaction under solvent-free conditions or in ethanol as a green solvent .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of microwave irradiation and dicationic molten salts can be optimized for large-scale production, ensuring high yields and environmentally friendly processes. The catalyst can be easily recovered and reused, making the process cost-effective and sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Triazolo[4,3-a]pyrimidine-3-carboxylic acid, 7-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and solvents like ethanol or water to ensure high yields and minimal by-products .
Major Products
The major products formed from these reactions include various derivatives of 1,2,4-Triazolo[4,3-a]pyrimidine-3-carboxylic acid, 7-phenyl-, which can be further evaluated for their biological activities. These derivatives may exhibit enhanced pharmacological properties, making them valuable for drug development .
Applications De Recherche Scientifique
1,2,4-Triazolo[4,3-a]pyrimidine-3-carboxylic acid, 7-phenyl- has numerous scientific research applications across various fields:
Mécanisme D'action
The mechanism of action of 1,2,4-Triazolo[4,3-a]pyrimidine-3-carboxylic acid, 7-phenyl- involves its interaction with specific molecular targets. For instance, it acts as an inhibitor for enzymes like c-Met and VEGFR-2, which are involved in cancer cell proliferation and angiogenesis . The compound binds to the active sites of these enzymes, blocking their activity and thereby inhibiting the growth of cancer cells. Additionally, it may interact with other molecular pathways, contributing to its diverse biological activities .
Comparaison Avec Des Composés Similaires
1,2,4-Triazolo[4,3-a]pyrimidine-3-carboxylic acid, 7-phenyl- can be compared with other similar compounds, such as:
1,2,4-Triazolo[1,5-a]pyridines: These compounds also contain a triazole ring fused to a pyridine ring and exhibit similar biological activities.
1,2,4-Triazolo[4,3-a]pyrazines: These derivatives are known for their inhibitory activities against specific kinases and their potential as anticancer agents.
Pyrazolo[3,4-d]pyrimidines: These compounds are used as CDK2 inhibitors and have applications in cancer treatment.
The uniqueness of 1,2,4-Triazolo[4,3-a]pyrimidine-3-carboxylic acid, 7-phenyl- lies in its specific structure, which allows for diverse modifications and the potential to target multiple biological pathways, making it a valuable compound for drug development and other scientific research applications.
Propriétés
Numéro CAS |
1211430-37-3 |
|---|---|
Formule moléculaire |
C12H8N4O2 |
Poids moléculaire |
240.22 g/mol |
Nom IUPAC |
7-phenyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C12H8N4O2/c17-11(18)10-14-15-12-13-9(6-7-16(10)12)8-4-2-1-3-5-8/h1-7H,(H,17,18) |
Clé InChI |
LFAUJDBEMDUZAG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=NN=C(N3C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


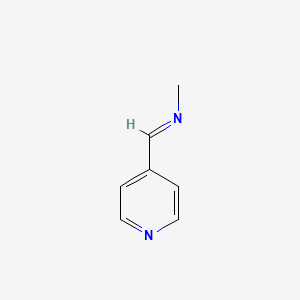

![(4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-methylphenyl)-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B15096152.png)
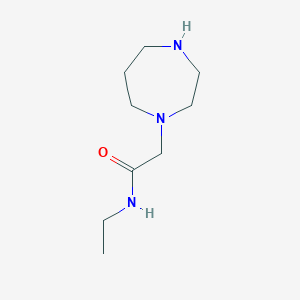
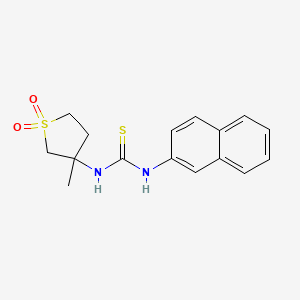
![2-{[2-(furan-2-yl)ethyl]amino}-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B15096157.png)
![3-{2-[5-Methyl-2-(propan-2-yl)phenoxy]acetamido}benzoic acid](/img/structure/B15096159.png)

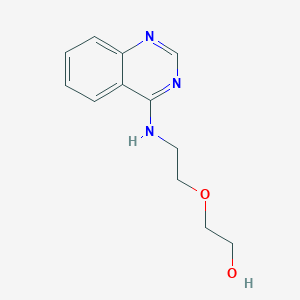
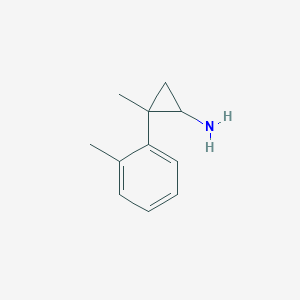
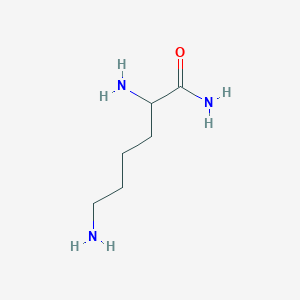
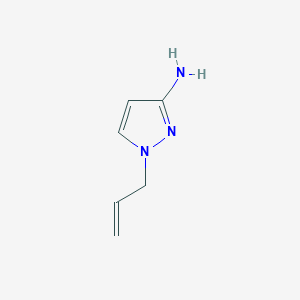
![N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B15096193.png)
![N-[6-amino-1-[2-[[1-[[1-[[1-[[1-[[1-[[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B15096208.png)
